molecular formula C22H25N3O3S B2815279 Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 874622-92-1

Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2815279
CAS RN: 874622-92-1
M. Wt: 411.52
InChI Key: GWQDTMCGVTZEPC-UHFFFAOYSA-N
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Description

The compound “Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound is part of a class of molecules that have shown promising neuroprotective and anti-inflammatory properties .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves various methods . One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another approach involves a concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatization .


Molecular Structure Analysis

The molecular structure of this compound, like other pyrrolo[2,3-d]pyrimidine derivatives, has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Green Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds

In addition to its biological activity, this compound can be used in photochemical synthesis. The Knoevenagel-Michael cyclocondensation method allows for metal-free construction of pyrano[2,3-d]pyrimidine scaffolds .

Thiazolo[3,2-a]pyrimidine Derivatives

Interestingly, related derivatives have been synthesized using a preparatively simpler method. Heating 3,4-dihydropyrimidine-2(1H)-thiones with methyl chloroacetate in the presence of triethylamine yields thiazolo[3,2-a]pyrimidine derivatives .

Future Directions

The future directions for this compound and similar compounds could involve further exploration of their potential as neuroprotective and anti-inflammatory agents . Additionally, these compounds could be further studied for their potential as kinase inhibitors . The development of eco-friendly methods for the synthesis of these compounds is also a promising area of research .

properties

IUPAC Name

prop-2-enyl 2-butylsulfanyl-7-methyl-4-oxo-5-phenyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-4-6-13-29-22-24-19-18(20(26)25-22)17(15-10-8-7-9-11-15)16(14(3)23-19)21(27)28-12-5-2/h5,7-11,17H,2,4,6,12-13H2,1,3H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQDTMCGVTZEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

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